molecular formula C30H23NO7 B4894304 Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-o xa-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate

Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-o xa-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate

Cat. No.: B4894304
M. Wt: 509.5 g/mol
InChI Key: IIMWVQCRKUTPNA-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate is a complex organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique spiro structure, which is a type of bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate typically involves esterification reactions. Esterification is a chemical reaction between an acid and an alcohol, usually in the presence of a catalyst such as sulfuric acid. The reaction conditions often require heating under reflux to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and alcohol.

    Reduction: Produces the corresponding alcohol.

    Substitution: Produces various substituted esters depending on the reagents used.

Scientific Research Applications

Ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[4-(3-methylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with various biological pathways. The spiro structure may also contribute to its unique biological activities by providing a rigid framework that can interact with specific enzymes or receptors .

Properties

IUPAC Name

ethyl 4-[1-(3-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23NO7/c1-3-37-29(36)17-11-13-19(14-12-17)31-27(34)22-23(28(31)35)30(38-24(22)18-8-6-7-16(2)15-18)25(32)20-9-4-5-10-21(20)26(30)33/h4-15,22-24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMWVQCRKUTPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC(=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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